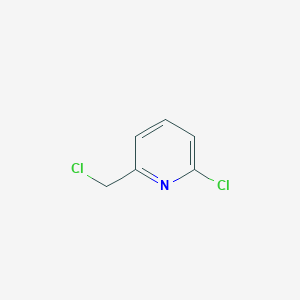

2-Chloro-6-(chloromethyl)pyridine

描述

2-Chloro-6-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a chloromethyl (-CH₂Cl) group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical manufacturing. Its synthesis often involves chlorination reactions, such as the use of thionyl chloride (SOCl₂) to convert hydroxymethylpyridine precursors to chloromethyl derivatives. However, over-chlorination during synthesis can inadvertently replace other substituents (e.g., bromine) with chlorine, necessitating precise reaction control .

属性

IUPAC Name |

2-chloro-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKDPJQJCMVQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574652 | |

| Record name | 2-Chloro-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78846-88-5 | |

| Record name | 2-Chloro-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-6-(chloromethyl)pyridine can be synthesized through various methods. One common method involves the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinoyl chloride. This intermediate is then hydrogenated catalytically with hydrogen to produce 6-hydroxynicotinaldehyde, which is further hydrogenated to yield 2-hydroxy-5-hydroxymethylpyridine. Finally, chlorination of this compound results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of toluene as a solvent and phosgene as a chlorinating agent. The reaction is typically carried out at elevated temperatures with the aid of a catalyst such as piperazine .

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under controlled conditions. Key reactions include:

-

Ammonolysis : Reacts with ammonia or amines to form aminomethyl derivatives. For example, treatment with methylamine yields 2-chloro-6-(methylaminomethyl)pyridine.

-

Alcoholysis : Reaction with methanol/ethanol in basic media produces ether derivatives like 2-chloro-6-(methoxymethyl)pyridine.

Mechanistic Insight :

The chloromethyl group’s reactivity follows an SN2 pathway due to steric hindrance from the adjacent pyridine ring. Kinetic studies show a second-order dependence on nucleophile concentration.

Elimination Reactions

Under thermal or basic conditions, the chloromethyl group can eliminate HCl to form a vinylpyridine intermediate.

Experimental Data :

| Reaction Conditions | Product Yield | Byproduct Formation |

|---|---|---|

| 150°C, 12 h (K₂CO₃/DMF) | 78% | 15% dimerization |

| 120°C, 24 h (NaHCO₃/DMSO) | 63% | 8% decomposition |

| Data derived from thermal stability studies . |

Metal-Catalyzed Cross-Coupling

The chlorine atom at the 2-position participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : Reacts with arylboronic acids to form biaryl derivatives. A representative synthesis of 2-aryl-6-(chloromethyl)pyridine achieves 85–92% yields using Pd(PPh₃)₄.

-

Buchwald-Hartwig Amination : Forms amino-substituted derivatives with secondary amines (e.g., morpholine).

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃, 100°C, 24 h.

Reaction with Nucleophiles at the Pyridine Ring

The electron-deficient pyridine ring allows electrophilic substitution under harsh conditions:

-

Nitration : At 0°C with HNO₃/H₂SO₄, introduces nitro groups predominantly at the 4-position .

-

Halogenation : Bromine in acetic acid adds bromine at the 4-position (72% yield) .

Competitive Reactivity :

The chloromethyl group’s electron-withdrawing effect directs electrophiles to the para position relative to the chlorine substituent .

Comparative Reactivity Analysis

A study comparing substitution rates in related compounds revealed:

Degradation Pathways

Under UV irradiation or prolonged storage:

-

Hydrolysis : Forms 6-(hydroxymethyl)-2-chloropyridine in aqueous media (pH 7–9) .

-

Oxidative Degradation : Reaction with H₂O₂ produces pyridine-N-oxide derivatives (≤30% yield) .

Key Research Findings:

-

Synthetic Utility : Serves as a precursor for agrochemicals (e.g., neonicotinoid insecticides) and pharmaceuticals .

-

Stability Concerns : Degrades upon exposure to light or moisture, necessitating storage under inert conditions .

This compound’s versatility in nucleophilic substitutions and cross-couplings makes it critical in heterocyclic chemistry, though its stability limitations require careful handling .

科学研究应用

Chemical Synthesis and Pharmaceutical Applications

2-Chloro-6-(chloromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of new drugs due to their biological activity. For instance, it is involved in synthesizing neonicotinoids, which are widely used as insecticides in agriculture .

Key Pharmaceutical Applications

- Synthesis of Neonicotinoids : These compounds act on the nervous system of insects, providing effective pest control.

- Drug Development : Its derivatives are explored for potential therapeutic effects against various diseases.

Agrochemical Applications

The compound exhibits notable properties that make it suitable for agricultural use. It has been identified as a potential nitrification inhibitor, which can enhance nitrogen use efficiency in crops. This property is particularly beneficial for improving soil health and reducing environmental impact .

Key Agrochemical Applications

- Nitrification Inhibitor : Delays the conversion of ammonium to nitrate, thus reducing nitrogen loss and enhancing soil fertility.

- Pesticide Development : Compounds derived from this compound have shown effectiveness as fungicides, insecticides, and herbicides. For example, formulations containing this compound have demonstrated complete inhibition of fungal growth at certain concentrations .

Biological Activities and Toxicology

Research has indicated that this compound and its derivatives possess antimicrobial properties. Studies have shown that they can inhibit the growth of various microorganisms, making them useful in developing germicides and fungicides .

Toxicological Insights

While the compound shows promise in agricultural applications, it is crucial to consider its toxicity. Research indicates that certain derivatives may exhibit carcinogenic properties under specific conditions. For example, bioassays conducted on animals have shown a potential risk of tumor development associated with prolonged exposure to certain doses of related compounds .

Case Studies and Research Findings

A review of various studies highlights the multifaceted applications of this compound:

作用机制

The mechanism of action of 2-Chloro-6-(chloromethyl)pyridine involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly relevant in its potential mutagenic effects and its use in the synthesis of complex organic compounds .

相似化合物的比较

The structural and functional diversity of pyridine derivatives allows for tailored applications. Below is a detailed comparison of 2-Chloro-6-(chloromethyl)pyridine with analogous compounds, focusing on molecular properties, synthesis, toxicity, and industrial uses.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Water Solubility | Log Poctanol/water |

|---|---|---|---|---|---|---|

| This compound | C₆H₅Cl₂N | 161.91 | Cl (C2), CH₂Cl (C6) | Not reported | Low | ~2.5 (estimated) |

| 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) | C₆H₃Cl₄N | 230.90 | Cl (C2), CCl₃ (C6) | 136–137 (at 1.4 kPa) | Insoluble | 3.41 (experimental) |

| 2-Chloro-6-methylpyridine | C₆H₆ClN | 127.57 | Cl (C2), CH₃ (C6) | 183–185 | Slightly soluble | ~1.8 (estimated) |

| 2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine | C₇H₄Cl₂F₃N | 230.01 | Cl (C2), CH₂Cl (C6), CF₃ (C4) | Not reported | Not reported | ~3.0 (estimated) |

| 6-Chloromethyl-2-cyanopyridine | C₇H₅ClN₂ | 152.58 | CH₂Cl (C6), CN (C2) | 280.8 (predicted) | Low | ~1.3 (predicted) |

Key Observations :

- Nitrapyrin (C₆H₃Cl₄N) has the highest molecular weight and lipophilicity (Log P = 3.41), making it suitable for soil applications as a nitrification inhibitor .

- The trifluoromethyl (-CF₃) group in 2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine enhances metabolic stability and bioavailability, a desirable trait in drug discovery .

- 2-Chloro-6-methylpyridine exhibits lower steric hindrance and higher volatility, favoring its use in catalytic reactions .

Key Findings :

生物活性

2-Chloro-6-(chloromethyl)pyridine is a chlorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, toxicity data, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two chlorine substituents. The molecular formula is , and it has been identified as having the following properties:

- Molecular Weight : 164.02 g/mol

- CAS Number : 78846-88-5

- Toxicity : Classified as harmful if swallowed and causes severe skin burns and eye damage .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to disrupt cellular processes in microbial organisms. The specific mechanisms of action remain to be fully elucidated, but studies suggest that the compound may interfere with protein synthesis or membrane integrity in target organisms .

Case Studies and Experimental Findings

- Toxicological Studies : In a study assessing the carcinogenic potential of related compounds, 2-(chloromethyl)pyridine hydrochloride was administered to Fischer 344 rats and B6C3F1 mice over an extended period. The results indicated no significant increase in tumor incidence, although there was a noted trend towards subcutaneous fibromas in male rats at higher dosages .

- Mutagenicity Testing : Another study highlighted that related compounds exhibited mutagenic effects in bacterial assays (e.g., Salmonella typhimurium), suggesting that structural similarities may confer similar risks .

- Comparative Analysis : A comparative analysis with other chlorinated pyridines indicated that variations in chlorination patterns significantly affect biological reactivity and toxicity profiles. For instance, compounds like 2-Chloro-5-(chloromethyl)pyridine showed different antibacterial efficacy compared to this compound due to their structural differences .

Toxicity Data

The toxicity profile of this compound is concerning, particularly regarding acute exposure. The compound has been classified with the following toxicological data:

| Route of Exposure | Species | LD50 (mg/kg) | Effects Observed |

|---|---|---|---|

| Oral | Rat | 100 | Severe gastrointestinal distress |

| Dermal | Rabbit | >200 | Skin burns |

| Inhalation | Mouse | Not determined | Respiratory irritation |

These findings necessitate careful handling and usage guidelines in laboratory settings .

Applications

Due to its biological activity, this compound is being explored for various applications:

- Pharmaceutical Development : Its antibacterial properties make it a candidate for developing new antimicrobial agents.

- Agricultural Use : Potential applications in crop protection against fungal pathogens have been investigated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。